molecular formula C17H27ClN2O2 B1519926 tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride CAS No. 1170424-76-6

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B1519926
CAS No.: 1170424-76-6
M. Wt: 326.9 g/mol
InChI Key: SXUOWEAWDJQIBX-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride: is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as a building block in the preparation of various drug candidates and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of advanced purification techniques, such as column chromatography, to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding amides or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperidines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride is used as a versatile intermediate in the synthesis of complex molecules. Its ability to undergo various reactions makes it a valuable reagent in the construction of diverse chemical structures.

Biology: The compound is utilized in biological studies to investigate the interactions between small molecules and biological targets. It serves as a tool in the development of new therapeutic agents and the study of biological pathways.

Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of drug candidates. Its structural features make it suitable for the development of pharmaceuticals targeting various diseases.

Industry: The compound finds applications in the chemical industry for the production of specialty chemicals and advanced materials. Its versatility and reactivity make it an important component in the manufacturing process.

Mechanism of Action

The mechanism by which tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

  • 4-(tert-Butylamino)benzamide

Uniqueness: Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride stands out due to its structural complexity and reactivity. Its ability to undergo a wide range of chemical reactions and its utility in various scientific fields make it a unique and valuable compound.

Properties

IUPAC Name

tert-butyl 4-(benzylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14;/h4-8,15,18H,9-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUOWEAWDJQIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657056
Record name tert-Butyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170424-76-6
Record name tert-Butyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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